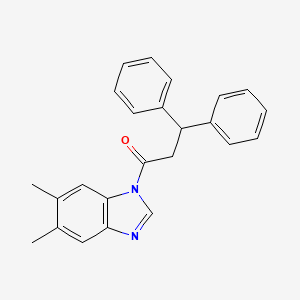
1-(3,3-diphenylpropanoyl)-5,6-dimethyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-diphenylpropanoyl)-5,6-dimethyl-1H-benzimidazole, also known as DPBIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPBIM is a benzimidazole derivative and its chemical formula is C25H22N2O.
Aplicaciones Científicas De Investigación
1-(3,3-diphenylpropanoyl)-5,6-dimethyl-1H-benzimidazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have potent antibacterial activity against Gram-positive bacteria. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of 1-(3,3-diphenylpropanoyl)-5,6-dimethyl-1H-benzimidazole in its anticancer activity has been extensively studied. It has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In its antibacterial activity, this compound has been found to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. It has been shown to induce cell cycle arrest in cancer cells, leading to their death. This compound has also been found to inhibit the growth of bacterial biofilms, which are known to be resistant to conventional antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,3-diphenylpropanoyl)-5,6-dimethyl-1H-benzimidazole has several advantages for lab experiments, including its high purity and stability, as well as its low toxicity towards normal cells. However, its synthesis method is complex and requires specialized equipment and expertise. In addition, this compound’s efficacy may vary depending on the type of cancer or bacteria being studied.
Direcciones Futuras
There are several future directions for research on 1-(3,3-diphenylpropanoyl)-5,6-dimethyl-1H-benzimidazole. One potential application is its use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to optimize the synthesis method of this compound and to investigate its efficacy against different types of cancer and bacteria. Finally, research is needed to determine the potential side effects of this compound and to develop strategies to mitigate them.
Métodos De Síntesis
1-(3,3-diphenylpropanoyl)-5,6-dimethyl-1H-benzimidazole can be synthesized through a multistep reaction process that involves the condensation of 2-amino-3,4-dimethylimidazole with 3,3-diphenylpropionic acid chloride. The resulting product is then subjected to a cyclization reaction with the help of a base. The final product is obtained through purification and recrystallization processes. This synthesis method has been optimized to ensure high yield and purity of this compound.
Propiedades
IUPAC Name |
1-(5,6-dimethylbenzimidazol-1-yl)-3,3-diphenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-17-13-22-23(14-18(17)2)26(16-25-22)24(27)15-21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,16,21H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIRKPCRJNASCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B6025186.png)
![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6025195.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-phenylethanamine](/img/structure/B6025205.png)

![N-(2-fluorophenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B6025221.png)
![3-(2-{[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]amino}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6025223.png)
![2-[4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6025231.png)

![3-[2-(2,4-difluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6025244.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-phenoxypropanamide](/img/structure/B6025249.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6025261.png)
![2-hydroxy-3,5-dinitrobenzaldehyde {4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B6025269.png)
![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]propanamide](/img/structure/B6025284.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-fluoro-4-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6025292.png)